Sovaprevir

Description

This compound has been investigated for the treatment of Hepatitis C, Chronic.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Properties

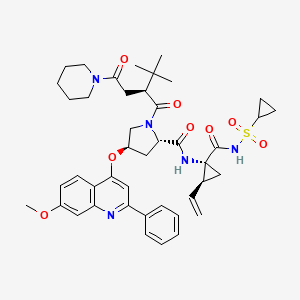

IUPAC Name |

(2S,4R)-N-[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-1-[(2S)-3,3-dimethyl-2-(2-oxo-2-piperidin-1-ylethyl)butanoyl]-4-(7-methoxy-2-phenylquinolin-4-yl)oxypyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H53N5O8S/c1-6-28-25-43(28,41(52)46-57(53,54)31-16-17-31)45-39(50)36-22-30(26-48(36)40(51)33(42(2,3)4)23-38(49)47-19-11-8-12-20-47)56-37-24-34(27-13-9-7-10-14-27)44-35-21-29(55-5)15-18-32(35)37/h6-7,9-10,13-15,18,21,24,28,30-31,33,36H,1,8,11-12,16-17,19-20,22-23,25-26H2,2-5H3,(H,45,50)(H,46,52)/t28-,30-,33-,36+,43-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHFMTUBUVQZIRE-WINRQGAFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CC(=O)N1CCCCC1)C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=CC(=NC6=C5C=CC(=C6)OC)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H](CC(=O)N1CCCCC1)C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@]3(C[C@H]3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=CC(=NC6=C5C=CC(=C6)OC)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H53N5O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00142994 | |

| Record name | Sovaprevir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00142994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

800.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001667-23-7 | |

| Record name | Sovaprevir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001667-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sovaprevir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1001667237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sovaprevir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12069 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sovaprevir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00142994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SOVAPREVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ND9V3MN6O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Sovaprevir

Executive Summary

Sovaprevir (formerly ACH-1625) is a potent, second-generation, non-covalent inhibitor of the Hepatitis C Virus (HCV) NS3/4A serine protease.[1][2] Developed by Achillion Pharmaceuticals, it was designed to treat chronic HCV infections, demonstrating high potency against genotypes 1a and 1b in vitro.[3] This document provides a detailed overview of this compound's mechanism of action, the molecular basis of its interaction with the viral target, its resistance profile, and the key experimental protocols used for its characterization. By inhibiting the NS3/4A protease, this compound blocks the proteolytic processing of the HCV polyprotein, an essential step for viral replication, thereby halting the viral life cycle.[2]

Core Mechanism of Action: Inhibition of HCV NS3/4A Protease

The HCV genome is translated into a single large polyprotein that must be cleaved by host and viral proteases to yield functional viral proteins. The NS3/4A protease is responsible for four of these critical cleavages, liberating the NS4A, NS4B, NS5A, and NS5B proteins.[4] The NS3 protein contains the serine protease domain with a catalytic triad (Histidine-57, Aspartate-81, Serine-139), while the NS4A protein acts as a crucial cofactor that stabilizes the enzyme's structure and localizes it to intracellular membranes.

This compound is a linear, peptidomimetic acylsulfonamide that acts as a competitive inhibitor, binding non-covalently to the active site of the NS3/4A protease. Its mechanism involves physically occupying the substrate-binding cleft, preventing the enzyme from processing the viral polyprotein.

While a crystal structure of this compound bound to NS3/4A is not publicly available, its binding mode can be inferred from structurally similar inhibitors like Asunaprevir. Key interactions include:

-

Acylsulfonamide Moiety: This group forms critical hydrogen bonds within the oxyanion hole, interacting with the backbone amides of Glycine-137 and the catalytic Serine-139.

-

P2 Quinoline Moiety: This large aromatic group extends into the S2 sub-pocket of the protease, where it can form π-cation stacking interactions with residue Arginine-155. This interaction is a hallmark of many second-generation protease inhibitors.

-

P1' Cyclopropyl Group: This component fits into the S1' pocket of the enzyme.

By establishing these high-affinity interactions, this compound effectively blocks substrate access and inhibits enzymatic activity.

References

A Technical Guide to the Crystallographic Studies of HCV NS3/4A Protease Inhibitors: A Case Study on Grazoprevir

Disclaimer: Despite a comprehensive search of public databases, including the Protein Data Bank (PDB), no crystallographic data for sovaprevir in complex with its target, the Hepatitis C Virus (HCV) NS3/4A protease, was publicly available as of the time of this writing. To fulfill the request for an in-depth technical guide, this document presents a detailed analysis of the crystallographic studies of grazoprevir , a structurally and functionally similar macrocyclic inhibitor of the HCV NS3/4A protease. All data and protocols presented herein pertain to grazoprevir and are intended to serve as a representative example for researchers, scientists, and drug development professionals in this field.

Introduction

The Hepatitis C Virus (HCV) NS3/4A serine protease is a crucial enzyme for viral replication, making it a prime target for direct-acting antiviral (DAA) therapies. Grazoprevir is a potent, pan-genotypic, macrocyclic inhibitor of the NS3/4A protease.[1] Understanding the precise molecular interactions between grazoprevir and the protease active site through X-ray crystallography is fundamental for structure-based drug design and for elucidating mechanisms of drug resistance. This guide provides a comprehensive overview of the crystallographic data, experimental methodologies, and key structural insights from the study of the grazoprevir-NS3/4A complex.

Quantitative Data Summary

The following tables summarize the key quantitative data from the crystallographic and biochemical studies of grazoprevir in complex with the HCV NS3/4A protease.

Table 1: Crystallographic Data and Refinement Statistics for Grazoprevir-NS3/4A Complex

| PDB ID | 3SUD |

| Data Collection | |

| Resolution (Å) | 2.50 |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions (Å) | a=57.0, b=78.2, c=100.2 |

| α=90°, β=90°, γ=90° | |

| Refinement | |

| R-work | 0.201 |

| R-free | 0.245 |

| No. of non-hydrogen atoms | 3217 |

| Protein | |

| Residues | 1-181 (NS3), 21-34 (NS4A) |

| Ligand | |

| Name | Grazoprevir |

| Solvent | |

| Water molecules | 115 |

Data sourced from PDB entry 3SUD.

Table 2: Biochemical Activity of Grazoprevir Against HCV Genotypes

| Genotype | Enzyme IC₅₀ (nM) | Replicon EC₅₀ (nM) |

| 1a | 0.015 | 0.4 |

| 1b | 0.009 | 0.2 |

| 2a | 0.13 | 1.1 |

| 2b | 0.15 | 1.8 |

| 3a | 0.35 | 1.6 |

| 4a | 0.03 | 0.1 |

| 5a | 0.03 | 0.3 |

| 6a | 0.02 | 1.2 |

IC₅₀ (half maximal inhibitory concentration) and EC₅₀ (half maximal effective concentration) values indicate the potency of grazoprevir.[1]

Experimental Protocols

This section details the methodologies for the expression, purification, and crystallization of the HCV NS3/4A protease in complex with grazoprevir, as well as the subsequent X-ray diffraction data collection and structure refinement.

Protein Expression and Purification

The HCV NS3/4A protease domain (genotype 1a) is typically expressed in E. coli. The construct often includes the N-terminal 181 amino acids of NS3 fused to a cofactor peptide representing the central portion of NS4A via a flexible linker.

-

Expression: The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cultures are grown at 37°C to an OD₆₀₀ of ~0.6-0.8, and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a reduced temperature (e.g., 18°C) overnight.

-

Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP, and protease inhibitors). The cells are lysed by sonication or high-pressure homogenization.

-

Purification:

-

Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole, and the protein is eluted with a high concentration of imidazole (e.g., 250 mM).

-

Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography to remove aggregates and other impurities. The final protein is concentrated and stored in a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM TCEP).

-

Crystallization

The co-crystallization of the NS3/4A protease with grazoprevir is achieved using the vapor diffusion method.

-

Complex Formation: The purified NS3/4A protease is incubated with a molar excess of grazoprevir (typically 2-5 fold) for a period of time (e.g., 1 hour) on ice to allow for complex formation.

-

Crystallization Setup: The protein-inhibitor complex is mixed with a reservoir solution in a 1:1 ratio and equilibrated against the reservoir solution. Crystals are typically grown using the hanging or sitting drop vapor diffusion method at a constant temperature (e.g., 20°C).

-

Representative Crystallization Condition: 0.1 M MES monohydrate pH 6.5, 1.2 M ammonium sulfate.

-

Data Collection and Structure Refinement

-

Cryo-protection: Crystals are briefly soaked in a cryoprotectant solution (typically the reservoir solution supplemented with a cryoprotectant like glycerol or ethylene glycol) before being flash-cooled in liquid nitrogen.

-

X-ray Diffraction: Diffraction data are collected at a synchrotron source. A full dataset is collected by rotating the crystal in the X-ray beam.

-

Data Processing: The diffraction images are processed using software such as HKL2000 or XDS to index, integrate, and scale the data.

-

Structure Solution and Refinement: The structure is solved by molecular replacement using a previously determined structure of the NS3/4A protease as a search model. The model is then refined using software like PHENIX or REFMAC5, with manual rebuilding of the model in Coot. The inhibitor is modeled into the electron density, and water molecules are added. The final model is validated for its geometric quality.

Visualizations

The following diagrams illustrate the experimental workflow for the crystallographic studies and the mechanism of inhibition of the HCV NS3/4A protease by grazoprevir.

References

Sovaprevir: An In-Depth Profile of its Antiviral Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sovaprevir (formerly ACH-1625) is a potent, second-generation, orally bioavailable inhibitor of the hepatitis C virus (HCV) NS3/4A protease. This document provides a comprehensive technical overview of its antiviral spectrum, mechanism of action, resistance profile, and the experimental methodologies used for its characterization. This compound has demonstrated low nanomolar potency against HCV genotypes 1a and 1b and activity against other genotypes, with the exception of genotype 3. A key characteristic of this compound is its high barrier to resistance and its activity against viral variants that are resistant to first-generation protease inhibitors. This guide synthesizes available preclinical data to serve as a resource for researchers in the field of antiviral drug development.

Mechanism of Action

This compound is a direct-acting antiviral (DAA) that targets the HCV NS3/4A serine protease. This enzyme is essential for the replication of the virus. The HCV genome is translated into a single large polyprotein that must be cleaved by viral and host proteases to produce functional viral proteins. The NS3/4A protease is responsible for four of these cleavages, which release the non-structural proteins NS4A, NS4B, NS5A, and NS5B. These proteins are critical components of the viral replication complex. This compound, a competitive, reversible inhibitor, binds to the active site of the NS3/4A protease, preventing the processing of the polyprotein and thereby halting viral replication.[1]

Antiviral Spectrum of Activity

This compound has demonstrated potent antiviral activity against a range of HCV genotypes in preclinical studies.[1] While a comprehensive public dataset of its activity against all genotypes and a wide array of resistant mutants is not available, the existing information indicates a strong profile against clinically significant variants.

Table 1: In Vitro Antiviral Activity of this compound against Wild-Type HCV Genotypes

| HCV Genotype | Assay Type | EC50 / IC50 (nM) | Reference |

| Genotype 1a | Enzyme Assay | ~1 | [2] |

| Genotype 1b | Enzyme Assay | ~1 | [2] |

| Other Genotypes | Not specified | Potent activity reported, with the exception of Genotype 3 | [3] |

EC50: 50% effective concentration in cell-based replicon assays. IC50: 50% inhibitory concentration in biochemical enzyme assays.

Table 2: In Vitro Activity of this compound against NS3/4A Protease Inhibitor-Resistant HCV Variants

While specific IC50 or EC50 values for this compound against a comprehensive panel of resistant mutants are not publicly available, preclinical data suggests that this compound retains activity against mutations that confer resistance to first-generation protease inhibitors. It is known to have a high barrier to resistance. Further research is needed to fully quantify its profile against common resistance-associated substitutions such as those at positions Q80, R155, A156, and D168 of the NS3 protease.

Experimental Protocols

The in vitro antiviral activity of this compound has been characterized using two primary types of assays: HCV replicon assays and NS3/4A protease enzyme assays.

HCV Replicon Assay

This cell-based assay measures the ability of a compound to inhibit HCV RNA replication.

Objective: To determine the 50% effective concentration (EC50) of this compound required to inhibit HCV RNA replication in a cellular environment.

Methodology:

-

Cell Culture: Human hepatoma cells (e.g., Huh-7) harboring a subgenomic HCV replicon are used. These replicons are engineered to express a reporter gene, such as luciferase, which allows for the quantification of viral replication.

-

Compound Treatment: Replicon-containing cells are seeded in multi-well plates and treated with serial dilutions of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The cells are incubated for a defined period (e.g., 48-72 hours) to allow for HCV replication and the expression of the reporter gene.

-

Quantification of Replication: The level of HCV replication is determined by measuring the reporter gene activity (e.g., luminescence for luciferase).

-

Cytotoxicity Assessment: In parallel, a cytotoxicity assay is performed to ensure that the observed reduction in reporter signal is due to the inhibition of HCV replication and not to compound-induced cell death.

-

Data Analysis: The reporter signal is normalized to the vehicle control, and the percent inhibition is plotted against the log of the this compound concentration. A sigmoidal dose-response curve is fitted to the data to calculate the EC50 value.

HCV NS3/4A Protease Enzyme Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the HCV NS3/4A protease.

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against purified HCV NS3/4A protease.

Methodology:

-

Reagents: Purified, recombinant HCV NS3/4A protease and a synthetic peptide substrate that mimics a natural cleavage site of the protease are used. The substrate is typically labeled with a fluorophore and a quencher, such that cleavage results in an increase in fluorescence.

-

Reaction Setup: The assay is performed in a multi-well plate format. The reaction mixture contains the NS3/4A protease, the peptide substrate, and serial dilutions of this compound in an appropriate buffer.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period, during which the enzyme cleaves the substrate.

-

Signal Detection: The fluorescence intensity of each well is measured using a plate reader. An increase in fluorescence corresponds to the cleavage of the substrate.

-

Data Analysis: The rate of substrate cleavage is calculated for each this compound concentration. The percent inhibition is determined relative to a no-inhibitor control. The IC50 value is calculated by fitting the data to a dose-response curve.

Conclusion

This compound is a potent second-generation HCV NS3/4A protease inhibitor with a promising preclinical profile. Its high potency against HCV genotypes 1a and 1b, coupled with a high barrier to resistance, positions it as a significant molecule in the landscape of direct-acting antivirals. While more comprehensive public data on its activity against a broader range of genotypes and resistant variants would be beneficial, the available information underscores its potential as a component of combination therapies for chronic hepatitis C. The detailed experimental protocols provided herein offer a framework for the continued evaluation of this compound and other novel HCV inhibitors.

References

Methodological & Application

Application Notes and Protocols for In Vitro Efficacy Testing of Sovaprevir

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sovaprevir (also known as ACH-1625) is a potent, second-generation, non-covalent inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease.[1][2] This enzyme is a chymotrypsin-like serine protease essential for the cleavage of the HCV polyprotein, a critical step for viral replication and maturation.[3][4] By targeting the highly conserved active site of the NS3/4A protease, this compound effectively blocks the viral life cycle.[2] These application notes provide detailed protocols for key in vitro assays to determine the efficacy of this compound against various HCV genotypes and resistance-associated variants (RAVs).

This compound has demonstrated potent antiviral activity across multiple HCV genotypes, with particularly strong, equipotent efficacy against genotypes 1a and 1b. Its mechanism of action and preclinical profile suggest a high barrier to resistance and activity against mutations that confer resistance to earlier-generation protease inhibitors. The following protocols for HCV replicon assays and NS3/4A enzymatic assays are fundamental for characterizing the antiviral profile of this compound and similar direct-acting antiviral (DAA) agents.

Mechanism of Action of this compound

The HCV genome is translated into a single large polyprotein, which must be processed by viral and cellular proteases to yield mature structural and non-structural (NS) proteins. The NS3/4A protease is responsible for four of these cleavages. This compound acts as a competitive inhibitor, binding to the active site of the NS3/4A protease and preventing it from processing the polyprotein, thereby halting viral replication.

Data Presentation: Quantitative Efficacy of this compound

The following tables summarize the in vitro efficacy of this compound against HCV, determined by enzymatic and cell-based replicon assays.

Table 1: this compound Potency in NS3/4A Enzymatic Assays

| HCV Genotype | IC50 (nM)¹ |

| Genotype 1a | ~1 |

| Genotype 1b | ~1 |

¹IC50 (50% inhibitory concentration) values represent the concentration of this compound required to inhibit the activity of the purified NS3/4A protease by 50%. Data is based on published reports indicating equipotent activity.

Table 2: this compound Antiviral Activity in HCV Replicon Assays

| HCV Genotype | Replicon Type | EC50 (nM)² |

| Genotype 1a | Wild-Type | Potent (low nM) |

| Genotype 1b | Wild-Type | Potent (low nM) |

| Genotype 2 | Wild-Type | Active |

| Genotype 3 | Wild-Type | Less Active |

| Genotype 4 | Wild-Type | Active |

| Genotype 5 | Wild-Type | Active |

| Genotype 6 | Wild-Type | Active |

²EC50 (50% effective concentration) values represent the concentration of this compound required to inhibit HCV RNA replication in cell-based replicon assays by 50%. Specific values for genotypes 2-6 are not publicly available but reports indicate broad activity with the exception of genotype 3. Pharmacokinetic analyses have shown that trough plasma concentrations at the lowest clinical doses are significantly higher than the required EC50 for viral inhibition.

Table 3: this compound Activity Against Common NS3/4A Resistance-Associated Variants (RAVs)

| Genotype | NS3 Mutation | Fold Change in EC50³ |

| Genotype 1a | R155K | Low |

| Genotype 1a | D168A/V | Low |

| Genotype 1b | D168V | Low |

| Genotype 1b | A156T/V | Low |

³Fold change in EC50 is calculated relative to the wild-type replicon. This compound is reported to retain activity against mutations that confer resistance to first-generation protease inhibitors. Specific fold-change values are not publicly available but are anticipated to be low based on its classification as a next-generation inhibitor.

Experimental Protocols

Protocol 1: HCV Replicon Assay for EC50 Determination

This protocol describes a cell-based assay to quantify the antiviral activity of this compound by measuring the inhibition of HCV RNA replication in human hepatoma (Huh-7) cells.

Materials:

-

HCV replicon-harboring Huh-7 cells (e.g., genotype 1b with a luciferase reporter)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin-streptomycin

-

G418 (for stable replicon cell line maintenance)

-

This compound (ACH-1625)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

96-well cell culture plates (white, opaque for luminescence)

-

Luciferase assay reagent (e.g., Bright-Glo™)

-

Luminometer

-

MTS reagent for cytotoxicity assessment

Procedure:

-

Cell Seeding:

-

Trypsinize and count healthy, sub-confluent HCV replicon cells.

-

Seed the cells into white, opaque 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of DMEM (without G418).

-

Incubate for 4-6 hours to allow cell attachment.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform a serial dilution series of this compound in culture medium to achieve final desired concentrations (e.g., 10-point, 3-fold dilutions starting from 1 µM). Ensure the final DMSO concentration in all wells is ≤0.5%.

-

Prepare a vehicle control (medium with the same final concentration of DMSO).

-

-

Cell Treatment:

-

Carefully add 100 µL of the compound dilutions (or vehicle control) to the appropriate wells.

-

-

Incubation:

-

Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

-

Cytotoxicity Assessment (Parallel Plate):

-

On a separate plate seeded and treated identically, add MTS reagent according to the manufacturer's protocol and measure absorbance to determine the 50% cytotoxic concentration (CC50).

-

-

Luciferase Measurement:

-

Remove plates from the incubator and allow them to equilibrate to room temperature.

-

Add luciferase assay reagent to each well according to the manufacturer's instructions.

-

Measure luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Normalize the luciferase signal of each well to the average of the vehicle-treated control wells to calculate the percent inhibition.

-

Plot the percent inhibition versus the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the EC50 value.

-

Protocol 2: NS3/4A Protease Enzymatic Assay for IC50 Determination

This biochemical assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified recombinant HCV NS3/4A protease.

Materials:

-

Recombinant HCV NS3/4A protease (e.g., genotype 1b)

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM DTT, 40% glycerol, 0.1% n-dodecyl-β-D-maltoside)

-

FRET-based peptide substrate

-

This compound (ACH-1625)

-

DMSO

-

96-well plates (black, non-binding surface)

-

Fluorescence plate reader

Procedure:

-

Compound Preparation:

-

Prepare a serial dilution of this compound in DMSO. Then, dilute into assay buffer to the desired final concentrations.

-

-

Assay Reaction:

-

In a 96-well plate, add the diluted this compound or DMSO (vehicle control).

-

Add the NS3/4A protease enzyme to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the FRET substrate to all wells.

-

-

Signal Measurement:

-

Immediately measure the fluorescence signal over time (kinetic read) using a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the FRET substrate.

-

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) for each concentration of this compound from the linear phase of the kinetic curve.

-

Calculate the percent inhibition relative to the vehicle control.

-

Plot percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Protocol 3: In Vitro Selection of this compound-Resistant HCV Replicons

This protocol outlines the method for generating and identifying resistance-associated variants by long-term culture of replicon cells in the presence of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. Resistance Outside the Substrate Envelope: Hepatitis C NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Analysis of Asunaprevir Resistance in HCV NS3/4A Protease - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Sovaprevir in Biological Samples

Disclaimer: As of the last search, a validated bioanalytical method specifically for sovaprevir in biological matrices was not publicly available. The following application note and protocol are presented as a representative example based on established methods for other Hepatitis C Virus (HCV) NS3/4A protease inhibitors. Researchers should use this as a template and must perform method development and full validation for the quantification of this compound in their specific biological matrix.

Introduction

This compound is a potent, second-generation inhibitor of the HCV NS3/4A protease, a key enzyme in the viral replication cycle. To support preclinical and clinical development, a sensitive, selective, and robust bioanalytical method for the quantification of this compound in biological samples such as plasma is crucial for pharmacokinetic and toxicokinetic studies. This document outlines a representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma.

Experimental Protocols

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol describes the extraction of this compound from human plasma.

-

Materials:

-

Human plasma (K2EDTA as anticoagulant)

-

This compound reference standard

-

Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)

-

Methyl tert-butyl ether (MTBE)

-

Acetonitrile (ACN)

-

Reconstitution solution (e.g., 50:50 Acetonitrile:Water)

-

Polypropylene tubes

-

Centrifuge

-

-

Procedure:

-

Pipette 100 µL of human plasma into a polypropylene tube.

-

Add 25 µL of the Internal Standard working solution.

-

Vortex for 10 seconds to mix.

-

Add 1 mL of methyl tert-butyl ether.

-

Vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes at 4°C.

-

Transfer the upper organic layer to a clean polypropylene tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried residue with 200 µL of reconstitution solution.

-

Vortex for 1 minute.

-

Transfer the solution to an autosampler vial for LC-MS/MS analysis.

-

2. LC-MS/MS Analysis

This section details the chromatographic and mass spectrometric conditions for the analysis of this compound.

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

-

Chromatographic Conditions (Representative):

-

Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-0.5 min: 10% B

-

0.5-2.5 min: Linear gradient to 90% B

-

2.5-3.0 min: Hold at 90% B

-

3.1-4.0 min: Return to 10% B and equilibrate

-

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Autosampler Temperature: 10°C

-

-

Mass Spectrometric Conditions (Hypothetical for this compound):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

This compound: [M+H]+ → fragment ion (To be determined experimentally)

-

Internal Standard: [M+H]+ → fragment ion (To be determined experimentally)

-

-

Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

-

Data Presentation

The following tables summarize the expected quantitative data from a validated method. The values presented are for illustrative purposes and must be determined experimentally for this compound.

Table 1: Calibration Curve Parameters

| Parameter | Value |

| Linearity Range (ng/mL) | 1 - 1000 |

| Correlation Coefficient (r²) | ≥ 0.99 |

| Weighting Factor | 1/x² |

Table 2: Accuracy and Precision (Intra- and Inter-Day)

| QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |

| LLOQ | 1 | ≤ 20 | 80 - 120 | ≤ 20 | 80 - 120 |

| Low | 3 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

| Medium | 100 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

| High | 800 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low | 3 | > 80 | 85 - 115 |

| High | 800 | > 80 | 85 - 115 |

Table 4: Stability Data

| Stability Condition | Duration | Stability (%) |

| Bench-top stability at room temperature | 24 hours | 85 - 115 |

| Freeze-thaw stability (-80°C to room temperature) | 3 cycles | 85 - 115 |

| Long-term stability in plasma at -80°C | 90 days | 85 - 115 |

| Post-preparative stability in autosampler at 10°C | 48 hours | 85 - 115 |

Visualization

The following diagram illustrates the experimental workflow for the quantification of this compound in a biological sample.

Caption: Experimental workflow for this compound quantification.

Application Notes and Protocols for the Administration of HCV NS3/4A Protease Inhibitors in Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific preclinical data for the administration of Sovaprevir in mouse models was publicly available at the time of this document's creation. The following application notes and protocols are based on published data for other Hepatitis C Virus (HCV) NS3/4A protease inhibitors with similar mechanisms of action, such as telaprevir, asunaprevir, and simeprevir. These protocols should be adapted and optimized for specific experimental needs.

Introduction

HCV NS3/4A protease inhibitors are a class of direct-acting antivirals (DAAs) that target the viral NS3/4A serine protease, an enzyme essential for HCV polyprotein processing and viral replication.[1][2] Furthermore, the NS3/4A protease can cleave host adaptor proteins like MAVS and TRIF, which are crucial for the innate immune response to viral infections, thus helping the virus evade host immunity.[1][3][4] Preclinical evaluation of these inhibitors in appropriate animal models is a critical step in drug development. Due to the narrow host tropism of HCV, which primarily infects humans and chimpanzees, specialized mouse models are required. The most common and effective models are mice with "humanized" livers, such as urokinase-type plasminogen activator (uPA)/severe combined immunodeficiency (SCID) mice transplanted with human hepatocytes. These models support HCV replication and allow for the in vivo assessment of antiviral efficacy.

Quantitative Data Summary

The following tables summarize representative pharmacokinetic and efficacy data for various HCV NS3/4A protease inhibitors in preclinical animal models. This data is intended for comparative purposes to guide study design.

Table 1: Pharmacokinetics of HCV NS3/4A Protease Inhibitors in Rodents

| Compound | Species | Dose & Route | Vehicle | Key Pharmacokinetic Parameters | Reference |

| Asunaprevir | Mouse | 5 mg/kg, Oral Gavage | PEG-400/Ethanol (9:1) | Hepatotropic disposition (liver-to-plasma ratio >40) | |

| Asunaprevir | Rat | 3-15 mg/kg, Oral Gavage | PEG-400/Ethanol (9:1) | Hepatotropic disposition | |

| Simeprevir | Rat | 40 mg/kg, Oral | PEG-400 based solution | Cmax: 1430 ng/mL; Absolute Bioavailability: 44%; Extensive distribution to liver and intestines (tissue/plasma ratio >35) | |

| Boceprevir | Mouse | Not Specified | Not Specified | Oral Bioavailability: 34% | |

| Danoprevir | Rat, Dog | Not Specified | Not Specified | High liver drug exposure with modest plasma exposure |

Table 2: In Vivo Efficacy of HCV NS3/4A Protease Inhibitors in Humanized Mouse Models

| Compound | Mouse Model | HCV Genotype | Treatment Regimen | Efficacy Outcome | Reference |

| Telaprevir | uPA/SCID | 1b | 100 or 300 mg/kg, BID, 4 days | Dose-dependent reduction in serum HCV RNA | |

| Asunaprevir | Humanized Mice | 1b | Combination with daclatasvir | Rebound of viremia after cessation of treatment | |

| ITMN-8187 | Chimeric Mice | 1a & 1b | 30 mg/kg for 4 days | 3.3-log10 (GT1a) and 2.0-log10 (GT1b) reduction in HCV RNA | |

| BILN 2061 | Replicon-bearing SCID mice | Not Specified | Not Specified | Dose-dependent reduction in bioluminescence (surrogate for HCV RNA) |

Experimental Protocols

Protocol 1: Formulation and Oral Administration of Asunaprevir in Mice

This protocol is adapted from preclinical studies of asunaprevir and provides a general guideline for the oral administration of NS3/4A protease inhibitors.

Materials:

-

Asunaprevir (or analogous compound)

-

Polyethylene glycol 400 (PEG-400)

-

Ethanol (200 proof)

-

Sterile microcentrifuge tubes and conical tubes

-

Analytical balance

-

Vortex mixer

-

Oral gavage needles (20-22 gauge for mice)

-

Syringes

Procedure:

-

Vehicle Preparation:

-

Prepare the vehicle solution by mixing 9 parts PEG-400 with 1 part absolute ethanol (e.g., 9 mL PEG-400 and 1 mL ethanol).

-

Vortex thoroughly to ensure a homogenous solution.

-

-

Dosing Solution Preparation:

-

Calculate the required amount of the compound based on the desired dose and the number of animals. For a 5 mg/kg dose in a 25g mouse with a dosing volume of 10 mL/kg, the final concentration should be 0.5 mg/mL.

-

Weigh the calculated amount of the compound.

-

Dissolve the compound in a small amount of ethanol first, then add the PEG-400 to the final volume. Vortex until the compound is completely dissolved. Prepare the dosing solution fresh on the day of administration.

-

-

Oral Gavage Administration:

-

Weigh each mouse to determine the precise volume of the dosing solution to administer.

-

Gently restrain the mouse and insert the gavage needle orally, advancing it into the esophagus.

-

Slowly administer the calculated volume of the dosing solution.

-

Monitor the animal for any signs of distress after administration.

-

Protocol 2: Pharmacokinetic Study in Mice

This protocol describes a composite bleeding strategy for pharmacokinetic analysis in mice, minimizing the stress on individual animals.

Materials:

-

Dosing solution (from Protocol 1)

-

Capillary tubes (for retro-orbital bleeding) or lancets (for submandibular bleeding)

-

Microcentrifuge tubes containing anticoagulant (e.g., EDTA)

-

Centrifuge

-

Pipettes

-

-80°C freezer

Procedure:

-

Dosing:

-

Administer the compound via oral gavage as described in Protocol 1. Record the exact time of dosing for each animal.

-

-

Blood Sampling:

-

Divide the mice into cohorts for different sampling time points to create a composite pharmacokinetic profile. For example, for time points of 0.25, 0.5, 1, 3, 6, 8, and 24 hours post-dose:

-

Cohort 1: Bleed at 0.25, 3, and 24 hours.

-

Cohort 2: Bleed at 0.5 and 6 hours.

-

Cohort 3: Bleed at 1 and 8 hours.

-

-

Collect approximately 50-100 µL of blood at each time point via retro-orbital or submandibular bleeding into tubes containing anticoagulant.

-

-

Plasma Preparation:

-

Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

-

-

Sample Storage and Analysis:

-

Transfer the plasma to freshly labeled tubes and store at -80°C until analysis.

-

Analyze the plasma concentrations of the compound using a validated method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

Protocol 3: Efficacy Study in HCV-infected Humanized Mice

This protocol outlines a general procedure for assessing the antiviral efficacy of an NS3/4A protease inhibitor in humanized mice.

Materials:

-

HCV-infected humanized mice (e.g., uPA/SCID mice with stable human hepatocyte engraftment and HCV viremia)

-

Dosing solution

-

Blood collection supplies

-

RNA extraction kits

-

Reagents for quantitative real-time PCR (qRT-PCR)

Procedure:

-

Baseline Measurement:

-

Prior to treatment, collect blood samples from all mice to determine the baseline HCV RNA levels.

-

-

Treatment Administration:

-

Divide the mice into a treatment group and a vehicle control group.

-

Administer the compound or vehicle orally, typically twice daily (BID), for a predetermined period (e.g., 4-14 days).

-

-

Monitoring of Viral Load:

-

Collect blood samples at regular intervals during and after the treatment period.

-

Extract viral RNA from the serum or plasma.

-

Quantify HCV RNA levels using qRT-PCR.

-

-

Data Analysis:

-

Calculate the change in HCV RNA levels from baseline for each mouse.

-

Compare the reduction in viral load between the treatment and vehicle control groups to determine the antiviral efficacy.

-

Visualizations

HCV NS3/4A Protease Signaling Pathway and Inhibition

Caption: Mechanism of HCV NS3/4A protease and its inhibition.

Experimental Workflow for In Vivo Efficacy Testing

Caption: Workflow for antiviral efficacy testing in humanized mice.

References

Application Notes and Protocols for the HPLC Analysis of Sovaprevir

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sovaprevir is a potent, next-generation NS3/4A protease inhibitor investigated for the treatment of hepatitis C virus (HCV) infection. Accurate and reliable analytical methods are crucial for the quantitative determination of this compound in bulk drug substances and pharmaceutical formulations to ensure quality control and support formulation development. This document provides a detailed application note and protocol for the analysis of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.

Disclaimer: As of the latest literature review, a specific, validated HPLC method for the analysis of this compound is not publicly available. The following method is adapted from a validated, stability-indicating RP-HPLC method for Voxilaprevir, a structurally and functionally similar pan-genotypic HCV NS3/4A protease inhibitor.[1] This adapted method provides a strong starting point for the development and validation of a specific method for this compound.

Analytical Method Principle

The chromatographic separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. The isocratic elution allows for the separation of this compound from potential impurities and degradation products. Detection and quantification are performed using a UV detector at a wavelength where this compound exhibits significant absorbance.

Instrumentation and Chromatographic Conditions

A summary of the necessary instrumentation and optimized chromatographic conditions for the analysis of this compound is presented in the table below.

| Parameter | Recommended Conditions |

| HPLC System | Quaternary or Binary HPLC system with UV/Vis or PDA detector |

| Column | SHISEIDO C18 (250 x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase | Acetonitrile : 20 mM Acetate Buffer (pH 3.0 ± 0.1) (85:15 v/v)[1] |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | Ambient (Approx. 25 °C) |

| Detection Wavelength | 245 nm[1] |

| Run Time | Approximately 10 minutes |

Data Presentation: Method Validation Parameters (Adapted)

The following table summarizes the anticipated validation parameters for the adapted this compound HPLC method, based on the performance of the method for Voxilaprevir.[1] These parameters should be established and verified through a comprehensive method validation study for this compound.

| Validation Parameter | Expected Performance |

| Linearity Range | 2.5 - 15 µg/mL[1] |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (% RSD) | < 2.0% |

| Limit of Detection (LOD) | To be determined |

| Limit of Quantification (LOQ) | To be determined |

| Retention Time (Approx.) | ~2.8 min (based on Voxilaprevir) |

Experimental Protocols

Preparation of Solutions

a) 20 mM Acetate Buffer (pH 3.0)

-

Dissolve 1.64 g of anhydrous sodium acetate in 1000 mL of HPLC grade water.

-

Adjust the pH to 3.0 ± 0.1 with ortho-phosphoric acid.

-

Filter the buffer solution through a 0.45 µm membrane filter.

-

Degas the buffer for 15 minutes in an ultrasonic bath before use.

b) Mobile Phase Preparation

-

Mix acetonitrile and 20 mM acetate buffer (pH 3.0) in a ratio of 85:15 (v/v).

-

Degas the mobile phase for 15 minutes in an ultrasonic bath.

c) Standard Stock Solution Preparation (100 µg/mL)

-

Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

-

Dissolve in and dilute to volume with the mobile phase.

-

Mix thoroughly. This is the standard stock solution.

d) Working Standard Solution Preparation (10 µg/mL)

-

Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask.

-

Dilute to volume with the mobile phase and mix well.

e) Sample Preparation (from Pharmaceutical Dosage Form)

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

-

Dilute to volume with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

-

This solution has a nominal concentration of 100 µg/mL.

-

Pipette 10 mL of this filtered solution into a 100 mL volumetric flask and dilute to volume with the mobile phase to obtain a final concentration of 10 µg/mL.

Chromatographic Procedure

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min until a stable baseline is achieved.

-

Inject 10 µL of the blank (mobile phase) to ensure no interfering peaks are present.

-

Inject 10 µL of the working standard solution in triplicate.

-

Inject 10 µL of the sample solution in triplicate.

-

Record the chromatograms and measure the peak areas.

System Suitability

Before sample analysis, perform a system suitability test by injecting the working standard solution. The acceptance criteria are as follows:

-

Tailing Factor: Not more than 2.0

-

Theoretical Plates: Not less than 2000

-

% RSD of Peak Areas (from replicate injections): Not more than 2.0%

Calculation

Calculate the amount of this compound in the pharmaceutical dosage form using the following formula:

Where:

-

A_sample = Peak area of this compound in the sample solution

-

A_standard = Average peak area of this compound in the working standard solution

-

C_standard = Concentration of this compound in the working standard solution (µg/mL)

-

C_sample = Concentration of the sample solution (µg/mL)

-

P = Purity of the this compound reference standard

-

Avg. Wt. = Average weight of the tablets

-

Label Claim = Amount of this compound per tablet as per the label

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the HPLC analysis of this compound.

Caption: Workflow for the HPLC analysis of this compound.

Logical Relationship of Method Validation

The following diagram shows the logical relationship between key HPLC method validation parameters as per ICH guidelines.

Caption: Interrelationship of HPLC method validation parameters.

References

Application Notes and Protocols for Biochemical Assays of NS3/4A Protease Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Hepatitis C virus (HCV) NS3/4A protease is a serine protease essential for viral replication, making it a prime target for antiviral drug development.[1][2][3][4][5] The NS3 protein's N-terminal domain possesses protease activity, which is activated by the NS4A cofactor. This complex is responsible for cleaving the HCV polyprotein at four distinct sites, a crucial step for the maturation of viral proteins. Therefore, inhibiting NS3/4A protease activity is a key strategy in combating HCV infection. This document provides detailed application notes and protocols for common biochemical assays used to identify and characterize inhibitors of NS3/4A protease.

NS3/4A Signaling and Inhibition

The NS3/4A protease is a critical component of the HCV replication machinery. After the viral polyprotein is synthesized, the NS3/4A complex mediates its cleavage to release functional non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B) that are essential for forming the viral replicase. By blocking this cleavage, NS3/4A inhibitors prevent the assembly of the replication complex and thus halt viral propagation. Furthermore, NS3/4A protease can cleave host cell proteins like MAVS and TRIF, which are involved in the innate immune response, thereby helping the virus evade the host's defense mechanisms. Inhibition of NS3/4A can, therefore, also help restore the host's antiviral signaling.

Caption: HCV NS3/4A protease signaling pathway and mechanism of inhibition.

Key Biochemical Assays for NS3/4A Inhibitor Screening

Several robust biochemical assays have been developed for high-throughput screening (HTS) and detailed characterization of NS3/4A protease inhibitors. The most common methods include Förster Resonance Energy Transfer (FRET) assays and AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay).

Förster Resonance Energy Transfer (FRET)-Based Protease Assay

FRET-based assays are widely used for monitoring NS3/4A protease activity in real-time. These assays utilize a synthetic peptide substrate that contains a cleavage site for the NS3/4A protease, flanked by a donor and an acceptor fluorophore. When the substrate is intact, the close proximity of the two fluorophores allows for energy transfer from the excited donor to the acceptor, resulting in a specific FRET signal. Upon cleavage by the NS3/4A protease, the donor and acceptor are separated, leading to a decrease in the FRET signal and an increase in the donor's fluorescence. This change in fluorescence is directly proportional to the protease activity.

Caption: General workflow for a FRET-based NS3/4A protease inhibitor assay.

Protocol: FRET-Based NS3/4A Protease Inhibition Assay

This protocol is a general guideline and may require optimization based on the specific enzyme, substrate, and inhibitor characteristics.

Materials:

-

Recombinant HCV NS3/4A protease (genotype 1b is commonly used)

-

Fluorogenic FRET substrate (e.g., Ac-Glu-Glu-Val-Val-Ala-Cys-AMC)

-

Assay Buffer: 50 mM HEPES, pH 7.4, 15 mM NaCl, 0.01% Triton X-100, 10 mM DTT

-

Test compounds (potential inhibitors) dissolved in DMSO

-

384-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.

-

Assay Plate Preparation: Dispense 0.5 µL of the diluted test compounds into the wells of a 384-well black microplate. For control wells, add 0.5 µL of DMSO.

-

Enzyme Preparation: Dilute the recombinant NS3/4A protease to a final concentration of 40 nM in the assay buffer.

-

Enzyme Addition: Add 20 µL of the diluted NS3/4A protease solution to each well of the assay plate.

-

Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitors to bind to the enzyme.

-

Substrate Preparation: Dilute the FRET substrate to a final concentration of 60 µM in the assay buffer.

-

Reaction Initiation: Add 10 µL of the diluted FRET substrate to each well to start the enzymatic reaction. The final reaction volume will be 30.5 µL.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a microplate reader. Set the excitation and emission wavelengths according to the specific FRET pair used (e.g., for an AMC-based substrate, excitation at ~355 nm and emission at ~460 nm).

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each well.

-

Determine the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

AlphaLISA is a bead-based, no-wash immunoassay technology that is highly sensitive and suitable for HTS. In the context of NS3/4A protease inhibitor screening, the assay can be designed to measure the interaction between NS3/4A and a biotinylated substrate peptide. The assay involves two types of beads: streptavidin-coated Donor beads that bind to the biotinylated substrate and antibody-coated Acceptor beads that recognize a tag on the NS3/4A enzyme (e.g., a His-tag). When the enzyme and substrate interact, the Donor and Acceptor beads are brought into close proximity. Upon excitation of the Donor beads at 680 nm, singlet oxygen is generated, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent signal at 615 nm. Inhibitors of the NS3/4A protease will disrupt this interaction, leading to a decrease in the AlphaLISA signal.

References

- 1. Molecular and structural mechanism of pan-genotypic HCV NS3/4A protease inhibition by glecaprevir - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-throughput cell-based screening for hepatitis C virus NS3/4A protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of Cell-Based Assays for In Vitro Characterization of Hepatitis C Virus NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for Sovaprevir Cytotoxicity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sovaprevir (also known as ACH-1625) is an investigational direct-acting antiviral agent targeting the hepatitis C virus (HCV) NS3/4A protease.[1] The NS3/4A protease is essential for viral replication and for cleaving host proteins involved in the innate immune response, such as the mitochondrial antiviral signaling (MAVS) protein.[2][3][4][5] Inhibition of this protease is a key strategy in combating HCV infection. As with any therapeutic candidate, evaluating the potential for cytotoxicity is a critical step in preclinical development. These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of this compound in relevant cell lines.

A clinical hold was previously placed on this compound due to observations of elevated liver enzymes in a clinical trial, suggesting a potential for hepatotoxicity. This underscores the importance of rigorous in vitro cytotoxicity testing to understand the compound's safety profile.

Mechanism of Action and Potential for Cytotoxicity

This compound is a potent inhibitor of the HCV NS3/4A serine protease. This viral enzyme is not only crucial for processing the HCV polyprotein into mature viral proteins but also plays a role in evading the host's innate immune system. The NS3/4A protease has been shown to cleave MAVS, a key adaptor protein located on the mitochondrial outer membrane that is essential for initiating the interferon signaling cascade in response to viral infection.

The interaction of NS3/4A protease inhibitors with host cell components, particularly those related to mitochondrial function, presents a potential mechanism for cytotoxicity. Disruption of mitochondrial function can lead to a cascade of events, including the production of reactive oxygen species (ROS), loss of mitochondrial membrane potential, and ultimately, the induction of apoptosis. Therefore, cytotoxicity assays for this compound should ideally assess not only general cell viability but also specific markers of mitochondrial health and apoptosis.

Data Presentation

The following tables summarize representative quantitative data from hypothetical cytotoxicity and antiviral assays of this compound. This data is provided as an illustrative example based on typical results for this class of compounds.

Table 1: Cytotoxicity of this compound in Different Cell Lines

| Cell Line | Assay Type | Incubation Time (hours) | CC50 (µM) |

| Huh-7 | MTT | 72 | > 50 |

| HepG2 | LDH Release | 48 | > 50 |

| Primary Human Hepatocytes | ATP-based Luminescence | 72 | 45.8 |

CC50 (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%.

Table 2: Antiviral Efficacy and Selectivity Index of this compound

| HCV Genotype | Replicon System | EC50 (nM) | CC50 (µM) (in Huh-7 cells) | Selectivity Index (SI = CC50/EC50) |

| 1a | Huh-7 | 1.2 | > 50 | > 41,667 |

| 1b | Huh-7 | 0.9 | > 50 | > 55,556 |

EC50 (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%.

Experimental Protocols

Cell Viability Assay using MTT

This protocol describes the determination of cell viability by measuring the metabolic activity of cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Huh-7 (human hepatoma) cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (dissolved in DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed Huh-7 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin). Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. The final DMSO concentration should not exceed 0.5%. Remove the culture medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include wells with vehicle control (DMSO) and untreated cells (medium only).

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ humidified incubator.

-

MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the CC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase from damaged cells as an indicator of cytotoxicity.

Materials:

-

HepG2 (human hepatoma) cell line

-

Complete DMEM

-

This compound (dissolved in DMSO)

-

LDH cytotoxicity assay kit

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours.

-

Compound Treatment: Treat cells with serial dilutions of this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).

-

Incubation: Incubate the plate for 48 hours.

-

Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Add 50 µL of the LDH reaction mixture (from the kit) to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 490 nm.

-

Data Analysis: Calculate the percentage of cytotoxicity for each concentration based on the absorbance readings of the controls.

Mandatory Visualizations

Caption: Experimental workflow for determining this compound cytotoxicity.

Caption: Potential signaling pathway of this compound-related cytotoxicity.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Interactions Between Hepatitis C Virus and Mitochondria: Impact on Pathogenesis and Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hepatitis C virus protease NS3/4A cleaves mitochondrial antiviral signaling protein off the mitochondria to evade innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hepatitis C virus protease NS3/4A cleaves mitochondrial antiviral signaling protein off the mitochondria to evade innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Optimizing Sovaprevir Dosage in Cell Culture: A Technical Support Guide

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of Sovaprevir in cell culture experiments. This compound is an experimental drug that acts as a potent and specific inhibitor of the hepatitis C virus (HCV) NS3/4A protease, a crucial enzyme for viral replication.[1] This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data presentation to facilitate effective in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a direct-acting antiviral (DAA) that targets the HCV NS3/4A serine protease.[1] The NS3/4A protease is essential for the cleavage of the HCV polyprotein into mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B) that are vital for the formation of the viral replication complex.[2] By inhibiting this protease, this compound blocks viral replication. Additionally, the NS3/4A protease is known to cleave host cell proteins MAVS and TRIF, which are key adaptors in the innate immune signaling pathways that detect viral RNA and trigger an interferon response.[1][3] Inhibition of NS3/4A by this compound can, therefore, also restore the host's antiviral signaling.

Q2: Which cell lines are suitable for this compound experiments?

A2: The human hepatoma cell line, Huh-7, and its derivatives (e.g., Huh-7.5) are the most commonly used cell lines for HCV research and are highly suitable for experiments involving this compound. These cells are susceptible to HCV infection and support robust HCV replication, including the use of HCV replicon systems.

Q3: What is a typical starting concentration range for this compound in cell culture?

A3: Based on data from other HCV NS3/4A protease inhibitors, a starting concentration range of 0.1 nM to 100 nM is recommended for initial dose-response experiments to determine the 50% effective concentration (EC50). For cytotoxicity assessments (CC50), a broader range, from 1 µM to 100 µM, may be necessary.

Q4: How can I determine the antiviral activity of this compound in my cell culture system?

A4: The antiviral activity of this compound is typically determined by measuring the reduction in viral replication. This can be achieved through various assays, including:

-

HCV Replicon Assays: These assays utilize cell lines that harbor a subgenomic or full-length HCV replicon, often containing a reporter gene like luciferase or GFP. The antiviral activity is quantified by the reduction in reporter gene expression.

-

Plaque Reduction Assays: This method involves infecting a monolayer of susceptible cells with HCV and then overlaying them with a semi-solid medium containing different concentrations of this compound. The number and size of viral plaques are then quantified.

-

Quantitative RT-PCR (qRT-PCR): This technique measures the amount of viral RNA in the cell lysate or supernatant, providing a direct measure of viral replication.

Q5: How do I assess the cytotoxicity of this compound?

A5: Cytotoxicity is typically assessed by measuring the viability of uninfected cells in the presence of varying concentrations of the drug. A common method is the MTT assay, which measures the metabolic activity of cells. The 50% cytotoxic concentration (CC50) is the concentration of the drug that reduces cell viability by 50%.

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| High variability in EC50 values | Inconsistent cell seeding density, variation in passage number of cells, or degradation of this compound stock solution. | Ensure consistent cell seeding density across all wells. Use cells within a defined passage number range. Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. |

| No antiviral effect observed | Incorrect dosage range, inactive compound, or presence of drug-resistant viral variants. | Test a broader range of concentrations. Verify the activity of the this compound stock with a positive control. If resistance is suspected, sequence the NS3 region of the virus. |

| High cytotoxicity observed at expected therapeutic concentrations | This compound may have off-target effects in the specific cell line used. The solvent (e.g., DMSO) concentration may be too high. | Determine the CC50 in parallel with the EC50 to calculate the selectivity index (SI = CC50/EC50). Ensure the final concentration of the solvent is non-toxic to the cells (typically ≤0.5% for DMSO). Consider testing in a different cell line. |

| Low signal in replicon-based assays | Low replicon replication efficiency in the host cells or issues with the reporter assay itself. | Ensure the replicon cells are healthy and actively dividing. Optimize the reporter assay conditions (e.g., cell lysis, substrate concentration). |

| Viral breakthrough or emergence of resistance | Prolonged exposure to sub-optimal drug concentrations can lead to the selection of resistance-associated substitutions (RASs). | In long-term culture experiments, consider using this compound in combination with other direct-acting antivirals that have different mechanisms of action. Monitor for the emergence of known NS3 resistance mutations (e.g., at positions R155, A156, D168). |

Quantitative Data Summary

The following tables provide representative data for HCV NS3/4A protease inhibitors in cell culture. Note that specific values for this compound should be determined empirically in your experimental system.

Table 1: Representative Antiviral Activity (EC50) of HCV NS3/4A Protease Inhibitors in Huh-7 Replicon Cells

| Compound | HCV Genotype | EC50 (nM) | Reference |

| Telaprevir | 1b | 800 | |

| Boceprevir | 1b | 1100 | |

| Glecaprevir | 1a | Sub-nanomolar | |

| ITMN-191 | 1b | 1.8 |

Table 2: Representative Cytotoxicity (CC50) of Antiviral Compounds in Various Cell Lines

| Compound | Cell Line | CC50 (µM) | Reference |

| Ribavirin | Vero E6 | >100 | |

| Sofosbuvir | Huh-7 | >100 | |

| Various Antivirals | Multiple Lines | Varies |

Experimental Protocols

Protocol 1: Determination of this compound EC50 in an HCV Replicon Assay

This protocol describes the determination of the 50% effective concentration (EC50) of this compound using a Huh-7 cell line harboring an HCV replicon with a luciferase reporter.

Materials:

-

Huh-7 cells harboring an HCV luciferase replicon

-

Complete Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotic (e.g., G418)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well white, clear-bottom tissue culture plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed the Huh-7 replicon cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM without selection antibiotic. Incubate for 24 hours at 37°C and 5% CO2.

-

Compound Dilution: Prepare a serial dilution of this compound in complete DMEM. A typical starting range would be from 100 nM down to 0.01 nM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Treatment: Remove the medium from the cells and add 100 µL of the diluted this compound or vehicle control to the respective wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

Luciferase Assay: After incubation, remove the medium and perform the luciferase assay according to the manufacturer's instructions.

-

Data Analysis: Measure the luminescence using a luminometer. Normalize the results to the vehicle control (set as 100% replication). Plot the percentage of inhibition against the log of the this compound concentration and use a non-linear regression model to calculate the EC50 value.

Protocol 2: Determination of this compound CC50 using an MTT Assay

This protocol describes the determination of the 50% cytotoxic concentration (CC50) of this compound in Huh-7 cells.

Materials:

-

Huh-7 cells

-

Complete DMEM with 10% FBS

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well clear tissue culture plates

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed Huh-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C and 5% CO2.

-

Compound Dilution: Prepare a serial dilution of this compound in complete DMEM. A typical starting range would be from 100 µM down to 0.1 µM. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Treatment: Remove the medium from the cells and add 100 µL of the diluted this compound or vehicle control to the respective wells.

-

Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours) at 37°C and 5% CO2.

-

MTT Assay: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Normalize the results to the vehicle control (set as 100% viability). Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression model to calculate the CC50 value.

Visualizations

Caption: Mechanism of Action of this compound in Inhibiting HCV Replication.

Caption: General Experimental Workflow for this compound Dosage Optimization.

References

Technical Support Center: Troubleshooting Sovaprevir Solubility for In Vitro Assays

For researchers, scientists, and drug development professionals utilizing Sovaprevir in in vitro assays, achieving and maintaining its solubility is critical for obtaining accurate and reproducible results. This guide provides practical troubleshooting advice and answers to frequently asked questions to address common solubility challenges.

Frequently Asked Questions (FAQs)

Q1: I've observed precipitation after diluting my this compound DMSO stock solution into an aqueous cell culture medium. Why is this happening and what can I do?

A: This is a common issue for compounds with low aqueous solubility. The DMSO keeps this compound in solution in the concentrated stock, but when diluted into a largely aqueous environment, the compound's concentration may exceed its solubility limit, causing it to precipitate.

Troubleshooting Steps:

-

Reduce Final Concentration: The simplest approach is to lower the final working concentration of this compound in your assay.

-

Optimize DMSO Concentration: A modest increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) might improve solubility. However, it is crucial to include a corresponding vehicle control in your experiments, as DMSO can exhibit cytotoxicity at concentrations above 0.5-1%.[1]

-

Pre-warm the Medium: Pre-warming the aqueous medium to 37°C before adding the this compound stock can help. Add the stock solution dropwise while vortexing the medium to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.[2]

Q2: How can I determine the maximum soluble concentration of this compound in my specific assay medium?